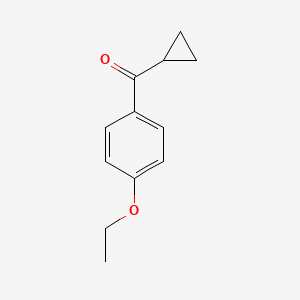

Cyclopropyl 4-ethoxyphenyl ketone

Description

Contextualization within Modern Organic Chemistry

In modern organic chemistry, the development of modular routes to construct complex molecular frameworks is a primary objective. Compounds like Cyclopropyl (B3062369) 4-ethoxyphenyl ketone are valuable as building blocks in the synthesis of more complex molecules, including those with potential applications in the pharmaceutical and agrochemical industries. nih.gov The ability to create diverse compound libraries from such versatile substrates is crucial for exploring structure-activity relationships.

The study of such ketones falls within the broader effort to develop new synthetic methods that are both efficient and selective. The specific arrangement of the cyclopropyl, ketone, and aromatic components in Cyclopropyl 4-ethoxyphenyl ketone allows it to participate in a variety of chemical reactions, making it a useful tool for synthetic chemists.

Significance of Ketone Functional Groups in Synthetic Strategy

The ketone functional group, characterized by a carbonyl (C=O) group bonded to two other carbon atoms, is a cornerstone of synthetic organic chemistry. libretexts.org Ketones are highly versatile intermediates and can be transformed into a wide array of other functional groups. They are key components in many named reactions and are fundamental to the construction of carbon skeletons.

The carbonyl carbon in a ketone is electrophilic, making it susceptible to attack by nucleophiles. This reactivity is central to many carbon-carbon bond-forming reactions. Furthermore, the adjacent α-protons are acidic and can be removed to form enolates, which are powerful nucleophiles in their own right. The ketone group's ability to direct reactions and be converted into other functionalities makes it a strategic element in multistep syntheses. libretexts.orgpressbooks.pubmasterorganicchemistry.com

Role of Cyclopropyl and Ethoxyphenyl Moieties in Chemical Structure and Reactivity

Ethoxyphenyl Moiety: The 4-ethoxyphenyl group consists of a benzene (B151609) ring substituted with an ethoxy group (-OCH2CH3) at the para position. The ethoxy group is an electron-donating group, which can influence the electronic properties of the aromatic ring and the adjacent ketone. fiveable.me This can affect the reactivity of the ketone, for instance, by stabilizing charged intermediates that may form during a reaction. acs.org The presence of the ethoxy group can also impact the physical properties of the compound, such as its solubility and crystallinity. fiveable.me In the broader context of medicinal chemistry, such alkoxy-substituted aromatic rings are common motifs in bioactive molecules. nih.gov

Overview of Current Research Trajectories Involving Aromatic Cyclopropyl Ketones

Current research involving aromatic cyclopropyl ketones, a class to which Cyclopropyl 4-ethoxyphenyl ketone belongs, is vibrant and expanding. A significant area of focus is their use in formal [3+2] cycloaddition reactions to synthesize five-membered rings, which are common structural motifs in natural products and pharmaceuticals. nih.govacs.orgnih.gov These reactions can be promoted by various means, including photochemistry and catalysis by transition metals or other reagents like samarium(II) iodide. nih.govacs.orgnih.gov

Recent studies have highlighted the differences in reactivity between aryl cyclopropyl ketones and their alkyl counterparts, with the aromatic ring often playing a key role in stabilizing reactive intermediates. acs.orgacs.org For example, the reactivity of phenyl cyclopropyl ketones is enhanced by the stabilization of the ketyl radical through conjugation with the aromatic ring. acs.org Research is also exploring enantioselective versions of these reactions to produce chiral cyclopentane (B165970) structures. nih.gov Additionally, nickel-catalyzed cross-electrophile coupling reactions of cyclopropyl ketones have been developed as a method for forming γ-alkyl ketones. rsc.org Another avenue of research involves the acid-catalyzed cyclization of aryl cyclopropyl ketones to form tetralones. rsc.org

Chemical Data

Below are tables detailing the chemical identifiers and properties of Cyclopropyl 4-ethoxyphenyl ketone and a related compound for comparison.

Table 1: Chemical Identifiers for Cyclopropyl 4-ethoxyphenyl Ketone

| Identifier | Value |

| CAS Number | 75343-44-1 sigmaaldrich.com |

| Molecular Formula | C12H14O2 sigmaaldrich.com |

| Molecular Weight | 190.24 g/mol sigmaaldrich.com |

| InChI Key | GLZVGOOXNYUJMW-UHFFFAOYSA-N sigmaaldrich.com |

| SMILES String | CCOc1ccc(cc1)C(=O)C2CC2 sigmaaldrich.com |

Table 2: Physical Properties of Cyclopropyl 4-ethoxyphenyl Ketone

| Property | Value |

| Physical Form | Solid sigmaaldrich.com |

| Melting Point | 67-69 °C sigmaaldrich.com |

| Assay | 98% sigmaaldrich.com |

Properties

IUPAC Name |

cyclopropyl-(4-ethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-14-11-7-5-10(6-8-11)12(13)9-3-4-9/h5-9H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZVGOOXNYUJMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392575 | |

| Record name | Cyclopropyl 4-ethoxyphenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75343-44-1 | |

| Record name | Cyclopropyl 4-ethoxyphenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyclopropyl 4 Ethoxyphenyl Ketone

Direct Synthesis Approaches

Direct synthesis methods for Cyclopropyl (B3062369) 4-ethoxyphenyl ketone primarily involve the formation of the ketone functional group through carbon-carbon bond formation directly onto the ethoxybenzene ring or a related precursor.

Friedel-Crafts Acylation Strategies

Friedel-Crafts acylation is a fundamental method for the synthesis of aryl ketones. nih.gov This reaction typically involves the acylation of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. nih.govnih.gov For the synthesis of Cyclopropyl 4-ethoxyphenyl ketone, this would involve the reaction of ethoxybenzene with cyclopropanecarbonyl chloride.

A general procedure for Friedel-Crafts acylation involves adding a Lewis acid, such as aluminum chloride (AlCl₃), to a mixture of the aromatic compound and the acylating agent in a suitable solvent. nih.govresearchgate.net The reaction mixture is stirred, often at an elevated temperature, and then worked up to isolate the ketone product. nih.govresearchgate.net The use of a catalyst is crucial, with various Lewis acids like AlCl₃, BF₃, TiCl₄, and SnCl₄ being effective. nih.gov Strong Brønsted acids can also promote the reaction. nih.gov

| Reactants | Catalyst | Conditions | Product |

| Ethoxybenzene, Cyclopropanecarbonyl chloride | Lewis Acid (e.g., AlCl₃) | Anhydrous solvent, heating | Cyclopropyl 4-ethoxyphenyl ketone |

This table represents a generalized Friedel-Crafts acylation reaction for the synthesis of the target compound.

Recent advancements have explored the use of more environmentally friendly and reusable catalysts, such as iron zirconium phosphate, for Friedel-Crafts acylations, offering good to excellent yields under solvent-free conditions. researchgate.net

Grignard Reagent-Mediated Synthesis

Grignard reagents (R-MgX) are powerful nucleophiles used to form carbon-carbon bonds, including the synthesis of ketones. wisc.eduacechemistry.co.uk The synthesis of Cyclopropyl 4-ethoxyphenyl ketone via a Grignard reagent could involve the reaction of a cyclopropylmagnesium halide with a 4-ethoxybenzoyl derivative.

The formation of the Grignard reagent itself is a critical step, typically achieved by reacting an alkyl or aryl halide with magnesium metal in a dry ether solvent. acechemistry.co.ukd-nb.info Once formed, the Grignard reagent can react with various carbonyl compounds. acechemistry.co.uklibretexts.org For ketone synthesis, reacting a Grignard reagent with an acid chloride or anhydride is a viable pathway. acechemistry.co.uk

| Grignard Reagent | Substrate | Conditions | Product |

| Cyclopropylmagnesium bromide | 4-Ethoxybenzoyl chloride | Dry ether solvent | Cyclopropyl 4-ethoxyphenyl ketone |

This table illustrates a potential Grignard reagent-mediated synthesis route.

Care must be taken to ensure anhydrous conditions, as Grignard reagents are highly reactive with water. acechemistry.co.uklibretexts.org

Organolithium Chemistry in Ketone Formation

Organolithium reagents are highly reactive organometallic compounds that serve as potent nucleophiles in organic synthesis. wikipedia.orgmasterorganicchemistry.com Their application in ketone synthesis offers an alternative to Grignard reagents. wikipedia.org The synthesis of Cyclopropyl 4-ethoxyphenyl ketone could be achieved by reacting cyclopropyllithium with a suitable 4-ethoxybenzoyl derivative.

A common method for preparing ketones using organolithium reagents is their addition to Weinreb amides (N-methoxy-N-methyl amides). wikipedia.org This approach is often preferred as it can prevent the over-addition that sometimes occurs with other carbonyl derivatives. Alternatively, reacting an organolithium reagent with an acyl chloride at low temperatures can also yield a ketone.

| Organolithium Reagent | Substrate | Conditions | Product |

| Cyclopropyllithium | 4-Ethoxy-N-methoxy-N-methylbenzamide | Anhydrous THF, low temperature | Cyclopropyl 4-ethoxyphenyl ketone |

This table outlines a possible synthetic route using organolithium chemistry.

The high reactivity of organolithium reagents necessitates the use of inert atmospheres and carefully controlled reaction conditions. wikipedia.org

Alternative Acylation and Ketone Synthesis Pathways

Beyond the classical methods, other pathways for acylation and ketone synthesis exist. For instance, methods involving the palladium-catalyzed coupling of boronic acids with acyl chlorides or anhydrides have been developed. organic-chemistry.org Another approach involves the reaction of aldehydes with aryl or alkyl bromides, facilitated by a combination of photoredox, nickel, and hydrogen atom transfer catalysis. organic-chemistry.org

A different strategy involves the cyclopropanation of chalcones. For example, a 2-hydroxychalcone (B1664081) can be reacted to form a donor-acceptor cyclopropane (B1198618), which is a substituted cyclopropyl ketone. mdpi.com This suggests a potential route starting from a chalcone (B49325) derived from 4-ethoxyacetophenone.

Precursor-Based Synthetic Routes

These methods involve the synthesis of an intermediate compound that is then converted into the final ketone product.

Conversion of Carboxylic Acid Derivatives

A key precursor-based approach involves the conversion of derivatives of 4-ethoxybenzoic acid. 4-Ethoxybenzoic acid itself can be activated and then reacted with a cyclopropyl nucleophile. nih.gov

One common strategy is the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or a Weinreb amide. orgsyn.org For example, 4-ethoxybenzoic acid can be converted to 4-ethoxybenzoyl chloride using a chlorinating agent like thionyl chloride. This acid chloride can then be subjected to a Friedel-Crafts-type reaction or reacted with an organometallic reagent like a cyclopropyl Grignard or organolithium reagent, as detailed in the direct synthesis sections.

Alternatively, the carboxylic acid can be converted to a Weinreb amide. orgsyn.org This is often achieved by reacting the acid chloride with N,O-dimethylhydroxylamine hydrochloride. orgsyn.org The resulting Weinreb amide is a stable and effective substrate for reaction with organometallic reagents to produce the desired ketone with high selectivity. wikipedia.orgorgsyn.org

| Precursor | Reagent 1 | Intermediate | Reagent 2 | Product |

| 4-Ethoxybenzoic acid | Thionyl chloride | 4-Ethoxybenzoyl chloride | Cyclopropylmagnesium bromide | Cyclopropyl 4-ethoxyphenyl ketone |

| 4-Ethoxybenzoic acid | SOCl₂, then HN(OCH₃)CH₃·HCl | 4-Ethoxy-N-methoxy-N-methylbenzamide | Cyclopropyllithium | Cyclopropyl 4-ethoxyphenyl ketone |

This table summarizes precursor-based synthetic routes involving carboxylic acid derivatives.

Oxidation Reactions of Secondary Alcohols

The oxidation of secondary alcohols presents a direct pathway to ketone synthesis. libretexts.org For the synthesis of Cyclopropyl 4-ethoxyphenyl ketone, the corresponding secondary alcohol, cyclopropyl(4-ethoxyphenyl)methanol, would be the immediate precursor. A range of oxidizing agents are available for this transformation, each with specific properties. libretexts.orgorganic-chemistry.org

Common oxidizing agents include chromium-based reagents like chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent), as well as potassium permanganate (B83412) (KMnO₄) and sodium dichromate (Na₂Cr₂O₇). libretexts.org These strong oxidants effectively convert secondary alcohols to ketones. libretexts.org Milder options such as pyridinium (B92312) chlorochromate (PCC) are also effective and can prevent over-oxidation. libretexts.org Another notable reagent is o-iodoxybenzoic acid (IBX), which can be used in a slurry with dimethyl sulfoxide (B87167) (DMSO) for the selective oxidation of alcohols. google.com

The general transformation can be represented as: Cyclopropyl(4-ethoxyphenyl)methanol + [Oxidizing Agent] → Cyclopropyl 4-ethoxyphenyl ketone

A selection of oxidizing agents and their applications are detailed in the table below.

| Oxidizing Agent | Description | Reference |

| Chromic Acid (H₂CrO₄) | A strong oxidizing agent, often prepared in situ (Jones reagent). | libretexts.org |

| Potassium Permanganate (KMnO₄) | A powerful and common oxidizing agent. | libretexts.org |

| Sodium Dichromate (Na₂Cr₂O₇) | Another widely used strong oxidizing agent. | libretexts.org |

| Pyridinium Chlorochromate (PCC) | A milder alternative to prevent over-oxidation. | libretexts.org |

| o-Iodoxybenzoic Acid (IBX) | Used for selective oxidation, often in DMSO. | google.com |

| Sodium hypochlorite (B82951) pentahydrate | Used with TEMPO/Bu4NHSO4 for oxidation without pH adjustment. | organic-chemistry.org |

Rearrangement Reactions Leading to the Ketone Framework

Rearrangement reactions offer an alternative synthetic route to ketones. Several named reactions can result in a ketone product, often involving a 1,2-shift. libretexts.org While direct synthesis of Cyclopropyl 4-ethoxyphenyl ketone via a specific named rearrangement is not commonly documented, analogous reactions provide a conceptual basis.

For instance, the Pinacol rearrangement involves the acid-catalyzed rearrangement of a 1,2-diol to a ketone. libretexts.org The Benzilic acid rearrangement converts a 1,2-diketone to an α-hydroxy carboxylic acid upon treatment with a strong base, which is not a direct route to the target ketone but illustrates a rearrangement of a related structure. libretexts.orgyoutube.com

A relevant transformation is the Corey-Chaykovsky cyclopropanation of chalcones (α,β-unsaturated ketones) to form donor-acceptor cyclopropanes. nih.gov This method has been used to synthesize various aryl cyclopropyl ketones. nih.govmdpi.com The process typically involves reacting a 2-hydroxychalcone with trimethylsulfoxonium (B8643921) iodide and a base like sodium hydride. nih.govmdpi.com While this provides the cyclopropyl ketone core, the specific synthesis of Cyclopropyl 4-ethoxyphenyl ketone would depend on the starting chalcone.

Catalytic Approaches in Ketone Synthesis

Catalysis provides efficient and selective methods for synthesizing ketones, often with improved atom economy and milder reaction conditions.

Transition Metal-Catalyzed Coupling Reactions (e.g., Nickel, Cobalt, Gold catalysis)

Transition metal catalysis is a powerful tool for forming carbon-carbon bonds and constructing ketone frameworks. While specific examples for Cyclopropyl 4-ethoxyphenyl ketone are not abundant, related transformations highlight the potential of these catalysts.

Gold (Au) Catalysis: Gold catalysts, such as Ph₃PAuCl with a silver co-catalyst, have been employed in tandem reactions to synthesize aryl ketones from propargyl esters. pkusz.edu.cn

Nickel (Ni) Catalysis: Nickel-catalyzed reductive cross-coupling reactions are used to form C-C bonds. For example, the coupling of cyclopropylamine (B47189) NHP esters with aryl halides provides access to 1-arylcyclopropylamines, which are precursors to related ketones. organic-chemistry.org

Rhodium (Rh) Catalysis: Chiral rhodium complexes have been shown to catalyze enantioselective cyclopropanation reactions to produce optically active cyclopropanes. organic-chemistry.org

A recent development describes a metal-free, diboron(4)-catalyzed [3+2] cycloaddition of cyclopropyl ketones with alkenes, showcasing an alternative to traditional transition metal catalysis. chemrxiv.orgchemrxiv.org

Organocatalytic Methods for Carbonyl Formation

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a key area in green chemistry. While specific organocatalytic methods for the direct synthesis of Cyclopropyl 4-ethoxyphenyl ketone are not detailed in the provided search results, the principles of organocatalysis are widely applied in ketone synthesis. For instance, organocatalysts can be used to activate substrates in reactions like asymmetric aldol (B89426) or Michael additions, which can be steps in a multi-step synthesis of a target ketone.

Biocatalytic Synthesis Routes

Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity and under mild, environmentally friendly conditions.

Engineered hemoproteins, such as myoglobin (B1173299) variants, have been developed for the biocatalytic synthesis of functionalized cyclopropanes. utdallas.edu These enzymes can catalyze enantioselective cyclopropanation reactions. utdallas.edu For example, a myoglobin variant, Mb(H64V,V68G), has been used for the cyclopropanation of styrene (B11656) with ethyl α-diazopyruvate to produce α-cyclopropylpyruvates with high enantioselectivity. utdallas.edu The resulting ketoester can then be further modified. utdallas.edu

Ketoreductases (KREDs) are another class of enzymes used for the stereoselective reduction of prochiral ketones to chiral alcohols, the reverse of the oxidation reaction discussed earlier. nih.gov This highlights the potential for enzymatic control over the stereochemistry of the alcohol precursor to Cyclopropyl 4-ethoxyphenyl ketone.

Green Chemistry Principles in Cyclopropyl 4-ethoxyphenyl Ketone Synthesis

Applying green chemistry principles to the synthesis of Cyclopropyl 4-ethoxyphenyl ketone aims to reduce the environmental impact of the chemical process.

Key principles include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic reactions, such as the diboron-catalyzed cycloaddition, are inherently more atom-economical than stoichiometric reactions. chemrxiv.orgchemrxiv.org

Use of Less Hazardous Chemical Syntheses: Employing less toxic reagents and solvents. The use of biocatalysts and organocatalysts often aligns with this principle, as they can replace heavy metal catalysts. utdallas.edunih.gov The use of sodium hypochlorite pentahydrate as an oxidizing agent is another example of a less hazardous alternative. organic-chemistry.org

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents is a core tenet of green chemistry. Transition metal, organo-, and biocatalysis all contribute to this goal. organic-chemistry.orgchemrxiv.orgchemrxiv.orgutdallas.edunih.gov

Designing Safer Chemicals: While the focus here is on synthesis, the principles also extend to the properties of the final product.

The development of hydrogen-borrowing catalysis for the α-cyclopropanation of ketones is a recent example of a more sustainable method that avoids hazardous reagents and reduces waste. acs.org Similarly, biocatalytic routes using engineered enzymes operate under mild conditions (aqueous solutions, room temperature) and are highly selective, minimizing byproducts. utdallas.edu

Reaction Chemistry and Mechanistic Studies of Cyclopropyl 4 Ethoxyphenyl Ketone

Reactivity of the Carbonyl Group

The carbonyl group in cyclopropyl (B3062369) 4-ethoxyphenyl ketone is a primary site for chemical reactions, undergoing nucleophilic additions, reductions, and reactions at the alpha-position through enol or enolate intermediates.

Nucleophilic Addition Reactions

The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard and organolithium reagents, readily add to the carbonyl, forming tertiary alcohols upon acidic workup. For instance, the reaction with a Grignard reagent like methylmagnesium bromide would yield 1-(4-ethoxyphenyl)-1-cyclopropylethan-1-ol. The general mechanism involves the nucleophilic attack on the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is subsequently protonated. libretexts.org

The addition of nucleophiles to aryl cyclopropyl ketones is a well-established method for the synthesis of more complex molecules. The reactivity of the carbonyl group is influenced by the electronic properties of the aryl substituent. The ethoxy group at the para position of the phenyl ring in cyclopropyl 4-ethoxyphenyl ketone is electron-donating, which may slightly reduce the electrophilicity of the carbonyl carbon compared to an unsubstituted phenyl ring.

Table 1: Examples of Nucleophilic Addition to Aryl Cyclopropyl Ketones

| Nucleophile | Aryl Cyclopropyl Ketone | Product | Reference |

|---|---|---|---|

| Methylmagnesium Bromide | Cyclopropyl phenyl ketone | 1-Cyclopropyl-1-phenylethan-1-ol | libretexts.org |

| Phenyllithium | Cyclopropyl phenyl ketone | Cyclopropyl(diphenyl)methanol | libretexts.org |

Reduction Pathways and Products

The carbonyl group of cyclopropyl 4-ethoxyphenyl ketone can be reduced to a secondary alcohol, (cyclopropyl)(4-ethoxyphenyl)methanol, using various reducing agents. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). rsc.org

Sodium borohydride is a milder reducing agent and is typically used in alcoholic solvents like methanol (B129727) or ethanol. mnstate.eduyoutube.com The reaction with NaBH₄ is generally selective for aldehydes and ketones. Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran. rsc.org While both reagents will effectively reduce the ketone, LiAlH₄ is less chemoselective and would also reduce other functional groups if present.

The reduction of arylcyclopropyl ketones can also be achieved through other methods, such as reductive cleavage with zinc in ethanol, which leads to 4-arylbutyrophenones. rsc.org

Table 2: Reduction of Aryl Cyclopropyl Ketones

| Reducing Agent | Solvent | Product | Notes |

|---|---|---|---|

| NaBH₄ | Methanol/Ethanol | Secondary Alcohol | Milder, more selective for ketones and aldehydes. mnstate.eduyoutube.com |

| LiAlH₄ | Diethyl ether/THF | Secondary Alcohol | Stronger, less selective, reacts with a wider range of functional groups. rsc.org |

| Zn | Ethanol | 4-Arylbutyrophenone | Reductive cleavage of the cyclopropyl ring. rsc.org |

This table outlines general reduction pathways for aryl cyclopropyl ketones as specific yield and reaction condition data for the 4-ethoxyphenyl derivative are not detailed in the provided search results.

Enolization and Alpha-Substitution Reactions

Like other ketones with α-hydrogens, cyclopropyl 4-ethoxyphenyl ketone can undergo enolization in the presence of acid or base to form an enol or an enolate, respectively. This intermediate can then react with electrophiles in α-substitution reactions. libretexts.org A common example is the acid-catalyzed α-halogenation. masterorganicchemistry.com

In the presence of an acid catalyst and a halogen such as bromine (Br₂), the ketone will tautomerize to its enol form. The electron-rich double bond of the enol then acts as a nucleophile, attacking the bromine molecule to form an α-brominated ketone. masterorganicchemistry.comyoutube.com The reaction is catalyzed by acid, which protonates the carbonyl oxygen, facilitating enol formation. youtube.com

The general mechanism for the acid-catalyzed α-bromination of a ketone proceeds as follows:

Protonation of the carbonyl oxygen by the acid catalyst.

Deprotonation at the α-carbon to form the enol.

Nucleophilic attack of the enol on the bromine molecule.

Deprotonation of the carbonyl oxygen to yield the α-bromoketone and regenerate the acid catalyst. masterorganicchemistry.com

Transformations Involving the Cyclopropyl Moiety

The strained three-membered ring of cyclopropyl 4-ethoxyphenyl ketone is prone to ring-opening and rearrangement reactions, particularly under acidic conditions or with the aid of transition metals.

Cyclopropyl Ring-Opening Reactions

The cyclopropyl ring in aryl cyclopropyl ketones can be opened under various conditions, often initiated by the activation of the adjacent carbonyl group. acs.org Acid-catalyzed ring-opening is a common transformation. rsc.org For instance, treatment of aryl cyclopropyl ketones with a variety of acid catalysts can lead to the formation of 1-tetralones or open-chain carbinols, with the product ratio depending on the substituents on the aryl ring. rsc.org

Palladium-catalyzed ring-opening of aryl cyclopropyl ketones can stereoselectively yield (E)-1-arylbut-2-en-1-ones. rsc.org Furthermore, visible light photocatalysis can induce a [3+2] cycloaddition of aryl cyclopropyl ketones with olefins, proceeding through a one-electron reduction of the ketone followed by ring-opening to a distonic radical anion. nih.govnih.gov

Rearrangement Pathways of the Cyclopropyl Ring (e.g., Cloke–Wilson rearrangement)

A significant rearrangement pathway for cyclopropyl ketones is the Cloke-Wilson rearrangement, which typically involves the conversion of a cyclopropyl ketone into a 2,3-dihydrofuran (B140613) under thermal or Lewis acid-catalyzed conditions. nih.govresearchgate.netscilit.comnih.govrsc.orgresearchgate.net This reaction is driven by the release of ring strain from the three-membered ring to form a more stable five-membered heterocycle.

The Lewis acid-catalyzed Cloke-Wilson rearrangement is particularly effective. Various Lewis acids, such as titanium tetrachloride (TiCl₄), tin tetrachloride (SnCl₄), and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), can promote this rearrangement. nih.gov The Lewis acid coordinates to the carbonyl oxygen, which facilitates the cleavage of a cyclopropyl carbon-carbon bond and subsequent ring expansion to form the dihydrofuran ring. For cyclopropyl 4-ethoxyphenyl ketone, this rearrangement would be expected to yield 2-(4-ethoxyphenyl)-2,3-dihydrofuran.

Table 3: Lewis Acids Used in Cloke-Wilson Rearrangement of Cyclopropyl Ketones

| Lewis Acid | Substrate Type | Product | Reference |

|---|---|---|---|

| TiCl₄ | Donor-acceptor cyclopropanes | Substituted dihydrofurans | nih.gov |

| TMSOTf | Cyclopropyl silyl (B83357) ketones | 5-Silyl-2,3-dihydrofuran derivatives | nih.gov |

| SnCl₄ | Highly-activated cyclopropanes | Furoquinoline derivatives | nih.gov |

This table provides examples of Lewis acids used for the Cloke-Wilson rearrangement of various cyclopropyl ketones, as specific data for the 4-ethoxyphenyl derivative is limited in the search results.

Radical Reactions Involving the Cyclopropane (B1198618) Ring

The strained three-membered ring of cyclopropyl ketones is susceptible to ring-opening via radical intermediates. These reactions often proceed through the formation of a ketyl radical upon single-electron transfer to the carbonyl group.

Photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones, including derivatives similar to Cyclopropyl 4-ethoxyphenyl ketone, have been reported. nih.gov In these reactions, a photocatalyst, often in the presence of a Lewis acid, facilitates the one-electron reduction of the ketone to a radical anion. This species can undergo ring-opening to form a distonic radical anion, which then participates in a stepwise cycloaddition with an alkene. nih.govnih.gov The reaction of aryl cyclopropyl ketones with olefins can be initiated by a photocatalytic system comprising components like Ru(bpy)32+, a Lewis acid, and an amine. nih.gov This process leads to the formation of highly substituted cyclopentane (B165970) rings. nih.gov

The ring-opening of the cyclopropyl ketyl radical is a critical step. Studies have shown that this ring-opening can be reversible. nih.gov The regioselectivity of the ring cleavage is influenced by the substituents on the cyclopropane ring, with cleavage often occurring at the more substituted bond to yield a thermodynamically more stable radical intermediate. ucl.ac.uk

The general mechanism for these radical reactions involves:

Initiation: Formation of a radical, often through photoredox catalysis or with reagents like samarium(II) iodide. nih.govucl.ac.uk

Addition and Ring Opening: The radical adds to the carbonyl group, forming a cyclopropylcarbinyl radical system which then undergoes ring-opening. ucl.ac.ukbeilstein-journals.org

Cyclization/Propagation: The resulting open-chain radical can then react further, for instance, by adding to an alkene in a cycloaddition reaction or participating in other radical-mediated transformations. nih.govbeilstein-journals.org

| Reaction Type | Initiator/Catalyst | Key Intermediate | Product Type | Reference |

| Photocatalytic [3+2] Cycloaddition | Ru(bpy)32+/Lewis Acid | Distonic radical anion | Substituted cyclopentanes | nih.govnih.gov |

| Reductive Ring Opening | Samarium(II) Iodide | Cyclopropyl ketyl radical | Ring-opened products | ucl.ac.uk |

Reactions of the Ethoxyphenyl Substituent

The ethoxyphenyl group in Cyclopropyl 4-ethoxyphenyl ketone can undergo reactions typical of substituted aromatic rings and aryl ethers.

The ethoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS). wikipedia.orgmakingmolecules.com The lone pairs on the oxygen atom can donate electron density to the aromatic ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during the reaction. wikipedia.org This makes the ring more nucleophilic and reactive towards electrophiles compared to unsubstituted benzene (B151609). makingmolecules.com

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO2), typically using a mixture of nitric acid and sulfuric acid. makingmolecules.commasterorganicchemistry.com The ethoxy group will direct the incoming nitro group primarily to the ortho and para positions.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst like FeBr3 or FeCl3. masterorganicchemistry.comlatech.edu

Friedel-Crafts Acylation and Alkylation: Introduction of an acyl or alkyl group, respectively, using an acyl halide or alkyl halide and a Lewis acid catalyst. masterorganicchemistry.comlatech.edu The ketone group on the parent molecule is deactivating, which can make subsequent Friedel-Crafts reactions more challenging.

The directing effect of the substituents on the ring is crucial. The ethoxy group is an ortho, para-director, while the cyclopropylcarbonyl group is generally considered a meta-director due to its electron-withdrawing nature. researchgate.net The powerful activating effect of the ethoxy group typically dominates, leading to substitution at the positions ortho to it (and meta to the ketone).

The ethoxy group itself can be chemically modified, most commonly through ether cleavage.

O-Dealkylation: The ethyl group can be cleaved from the phenyl ring to yield the corresponding phenol (B47542), (4-hydroxyphenyl)(cyclopropyl)methanone. This reaction is typically achieved using strong acids or Lewis acids. masterorganicchemistry.com Boron tribromide (BBr3) is a particularly effective reagent for the cleavage of aryl ethers. nih.govnih.govpearson.com The mechanism often involves the formation of an adduct between the ether oxygen and the Lewis acid, followed by nucleophilic attack on the ethyl group by a bromide ion. nih.govcore.ac.uk Recent studies suggest a more complex mechanism where one equivalent of BBr3 may cleave multiple equivalents of the ether. nih.govnih.gov

This dealkylation can also be facilitated by certain enzymes, such as cytochrome P450 isozymes, in a process known as oxidative O-dealkylation. washington.eduresearchgate.netnih.gov This metabolic process involves hydroxylation of the carbon adjacent to the oxygen, forming an unstable hemiacetal that decomposes to the phenol and acetaldehyde. washington.eduresearchgate.net

Multi-Component Reactions Incorporating Cyclopropyl 4-ethoxyphenyl Ketone

Multi-component reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single step to form a complex product. Ketones are common components in many MCRs, and Cyclopropyl 4-ethoxyphenyl ketone can serve as the carbonyl component in such transformations.

Ugi and Passerini Reactions: The Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR) are prominent examples of isocyanide-based MCRs. nih.govbeilstein-journals.org

Ugi Reaction: This reaction typically involves a ketone (or aldehyde), an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. beilstein-journals.orgnih.gov The mechanism is thought to proceed through the formation of an imine from the ketone and amine, which is then attacked by the isocyanide and the carboxylate. beilstein-journals.org

Passerini Reaction: This reaction combines a ketone (or aldehyde), a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. nih.gov

The incorporation of the cyclopropyl ketone moiety into these reactions allows for the synthesis of complex, peptide-like scaffolds containing the unique cyclopropyl structural motif. nih.gov The specific conditions and choice of other components can be varied to generate a diverse library of products. nih.govnih.gov

Stereochemical Aspects of Reactions Involving the Ketone

The prochiral nature of the ketone in Cyclopropyl 4-ethoxyphenyl ketone allows for the formation of chiral products through asymmetric reactions.

Asymmetric Reduction: The enantioselective reduction of the ketone to a chiral secondary alcohol is a common and important transformation. wikipedia.org This can be achieved using various methods:

Catalytic Hydrogenation/Transfer Hydrogenation: Transition metal catalysts combined with chiral ligands can facilitate the asymmetric transfer of hydrogen from a source like H2, formic acid, or isopropanol. wikipedia.org

Oxazaborolidine Catalysts (CBS Reduction): Chiral oxazaborolidine catalysts, used in conjunction with a stoichiometric reducing agent like borane, are highly effective for the asymmetric reduction of prochiral ketones. wikipedia.orgmdpi.com

Reactions with Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.comwikipedia.org For example, an achiral enolate derived from the ketone can be reacted with a chiral reagent, or the ketone itself can be derivatized with a chiral auxiliary before undergoing further transformations like aldol (B89426) reactions or alkylations. wikipedia.orgyoutube.com After the desired stereoselective step, the auxiliary can be cleaved and removed. sigmaaldrich.com

Spectroscopic and Analytical Techniques for Structural Elucidation of Cyclopropyl 4 Ethoxyphenyl Ketone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of protons (¹H) and carbon-13 (¹³C) nuclei.

¹H NMR Analysis for Proton Environment Mapping

The ¹H NMR spectrum of Cyclopropyl (B3062369) 4-ethoxyphenyl ketone provides detailed information about the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) are predicted based on the analysis of similar structures and known substituent effects.

The aromatic protons on the 4-ethoxyphenyl group are expected to appear as two distinct doublets due to their coupling with adjacent protons. The protons closer to the electron-donating ethoxy group (ortho) will be more shielded and appear at a lower chemical shift compared to the protons closer to the electron-withdrawing ketone group (meta).

The ethoxy group will show a characteristic quartet for the methylene (B1212753) (-CH2-) protons, coupled to the three protons of the methyl group, and a triplet for the methyl (-CH3) protons, coupled to the two methylene protons.

The cyclopropyl group protons exhibit a complex splitting pattern in the upfield region of the spectrum. The methine proton adjacent to the carbonyl group is expected to be the most deshielded of the cyclopropyl protons. The four methylene protons on the cyclopropyl ring are diastereotopic and will appear as complex multiplets. Based on data for cyclopropane (B1198618), these protons are expected at very high field, around 0.20 ppm vanderbilt.edu.

Table 1: Predicted ¹H NMR Chemical Shifts for Cyclopropyl 4-ethoxyphenyl ketone

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (ortho to C=O) | ~8.0 | Doublet |

| Aromatic (ortho to -OEt) | ~6.9 | Doublet |

| Ethoxy (-OCH2-) | ~4.1 | Quartet |

| Cyclopropyl (-CH-) | ~2.6 | Multiplet |

| Ethoxy (-CH3) | ~1.4 | Triplet |

| Cyclopropyl (-CH2-) | ~1.0-1.2 | Multiplet |

¹³C NMR Analysis for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The number of signals corresponds to the number of non-equivalent carbon atoms. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

The carbonyl carbon of the ketone is expected to have the most downfield chemical shift, typically in the range of 190-215 ppm for ketones cheminfo.org. The aromatic carbons will appear in the range of approximately 114 to 164 ppm. The carbon attached to the ethoxy group (C-OEt) will be the most downfield among the aromatic carbons due to the deshielding effect of the oxygen atom. The quaternary carbon of the aromatic ring to which the cyclopropyl ketone moiety is attached will also have a distinct chemical shift. The carbon atoms of the ethoxy group and the cyclopropyl ring will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for Cyclopropyl 4-ethoxyphenyl ketone

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~196 |

| Aromatic (C-OEt) | ~164 |

| Aromatic (C-C=O) | ~130 |

| Aromatic (CH, ortho to C=O) | ~130 |

| Aromatic (CH, ortho to -OEt) | ~114 |

| Ethoxy (-OCH2-) | ~64 |

| Cyclopropyl (CH) | ~17 |

| Ethoxy (-CH3) | ~15 |

| Cyclopropyl (-CH2-) | ~11 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For Cyclopropyl 4-ethoxyphenyl ketone, COSY would show correlations between the adjacent aromatic protons. It would also confirm the coupling between the methylene and methyl protons of the ethoxy group. Within the cyclopropyl ring, correlations between the methine proton and the adjacent methylene protons, as well as between the geminal and vicinal methylene protons, would be observed nist.gov.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of each carbon signal to its attached proton(s). For example, the aromatic proton signals would correlate with their respective aromatic carbon signals, and the ethoxy and cyclopropyl proton signals would correlate with their corresponding carbon signals nist.gov.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). This is crucial for connecting different fragments of the molecule. For instance, the aromatic protons ortho to the carbonyl group would show a correlation to the carbonyl carbon. The methine proton of the cyclopropyl ring would also show a correlation to the carbonyl carbon. The protons of the ethoxy group would show correlations to the aromatic carbon they are attached to nih.gov.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of Cyclopropyl 4-ethoxyphenyl ketone is expected to show several characteristic absorption bands:

A strong, sharp absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretching vibration of the aromatic ketone. The conjugation with the aromatic ring lowers the frequency compared to a saturated ketone (typically 1715 cm⁻¹) hmdb.caresearchgate.net.

Absorptions in the range of 3100-3000 cm⁻¹ for the C-H stretching vibrations of the aromatic and cyclopropyl C-H bonds.

Absorptions just below 3000 cm⁻¹ (around 2980-2850 cm⁻¹) for the C-H stretching vibrations of the ethoxy group researchgate.net.

Aromatic C=C stretching vibrations will appear in the region of 1600-1450 cm⁻¹ .

A strong absorption band around 1250 cm⁻¹ due to the asymmetric C-O-C stretching of the aryl ether and a weaker symmetric stretch near 1040 cm⁻¹ .

The C-C stretching of the cyclopropyl ring may show weak absorptions around 1020-1000 cm⁻¹ .

Table 3: Predicted IR Absorption Bands for Cyclopropyl 4-ethoxyphenyl ketone

| Functional Group | Predicted Absorption (cm⁻¹) | Intensity |

| C=O (Aryl Ketone) | 1680-1700 | Strong |

| Aromatic C-H | 3100-3000 | Medium |

| Aliphatic C-H (Ethoxy, Cyclopropyl) | 2980-2850 | Medium-Strong |

| Aromatic C=C | 1600-1450 | Medium-Weak |

| Aryl Ether C-O-C (asymmetric) | ~1250 | Strong |

| Aryl Ether C-O-C (symmetric) | ~1040 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. For Cyclopropyl 4-ethoxyphenyl ketone (Molecular Weight: 190.24 g/mol ) rsc.org, the molecular ion peak (M⁺) would be observed at m/z 190.

The fragmentation of ketones is well-documented and typically involves α-cleavage, which is the breaking of the bond between the carbonyl carbon and an adjacent carbon irisotope.com. The most likely fragmentation pathways for Cyclopropyl 4-ethoxyphenyl ketone are:

α-cleavage with the loss of the cyclopropyl radical (•C₃H₅), resulting in a stable acylium ion at m/z 149 (C₉H₉O₂⁺). This is often a very prominent peak.

α-cleavage with the loss of the 4-ethoxyphenyl radical, leading to a cyclopropyl acylium ion at m/z 69 (C₄H₅O⁺).

Fragmentation of the ethoxy group, such as the loss of an ethyl radical (•C₂H₅) from the molecular ion to give a fragment at m/z 161 , or the loss of ethene (C₂H₄) via a McLafferty-type rearrangement if a gamma-hydrogen is available, though less likely for the aryl ether.

Further fragmentation of the 4-ethoxyphenyl acylium ion (m/z 149) could lead to the loss of carbon monoxide (CO), yielding a fragment at m/z 121 .

Table 4: Predicted Key Fragments in the Mass Spectrum of Cyclopropyl 4-ethoxyphenyl ketone

| m/z | Proposed Fragment |

| 190 | [M]⁺ (Molecular Ion) |

| 149 | [M - C₃H₅]⁺ |

| 121 | [M - C₃H₅ - CO]⁺ |

| 69 | [C₃H₅CO]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. The spectrum arises from the absorption of UV or visible light, which excites electrons from a lower energy molecular orbital to a higher energy one.

Cyclopropyl 4-ethoxyphenyl ketone contains a chromophore, the carbonyl group, conjugated with a benzene (B151609) ring. This extended π-system allows for π → π* and n → π* electronic transitions.

The π → π transition* is expected to be strong and appear at a wavelength (λ_max) around 250-290 nm . This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the conjugated system.

The n → π transition, which involves the excitation of a non-bonding electron from the oxygen of the carbonyl group to a π antibonding orbital, is also expected. This transition is typically weaker and occurs at a longer wavelength, likely in the range of 300-350 nm nist.gov.

The presence of the electron-donating ethoxy group on the aromatic ring can cause a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption band compared to an unsubstituted aromatic ketone. The specific solvent used can also influence the position of the absorption maxima.

Table 5: Predicted UV-Vis Absorption Maxima for Cyclopropyl 4-ethoxyphenyl ketone

| Transition | Predicted λ_max (nm) | Molar Absorptivity (ε) |

| π → π | ~250-290 | High |

| n → π | ~300-350 | Low |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and the intermolecular interactions present in the crystal lattice. For Cyclopropyl 4-ethoxyphenyl ketone, obtaining a single crystal suitable for X-ray diffraction analysis would yield a wealth of structural information.

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved. This analysis reveals precise bond lengths, bond angles, and torsion angles, offering an unambiguous structural elucidation.

While specific crystallographic data for Cyclopropyl 4-ethoxyphenyl ketone is not publicly available, the analysis of structurally similar cyclopropyl ketones provides insight into the expected molecular geometry. For instance, studies on related compounds have detailed the bond lengths and angles of the cyclopropyl ring and its connection to the carbonyl group. It is anticipated that the cyclopropyl group in Cyclopropyl 4-ethoxyphenyl ketone would exhibit C-C bond lengths in the range of 1.48 Å to 1.51 Å. The crystal packing would likely be influenced by weak intermolecular interactions such as C-H···O hydrogen bonds, which are common in keto-substituted aromatic compounds.

Table 1: Hypothetical Crystallographic Data for Cyclopropyl 4-ethoxyphenyl ketone

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-15 |

| b (Å) | ~5-10 |

| c (Å) | ~15-20 |

| β (°) | ~90-105 |

| Volume (ų) | ~1500-2000 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an indispensable tool for the separation, identification, and purification of individual components from a mixture. For Cyclopropyl 4-ethoxyphenyl ketone, both gas chromatography and high-performance liquid chromatography are highly applicable for assessing its purity and for its isolation from reaction mixtures.

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. In the context of Cyclopropyl 4-ethoxyphenyl ketone, GC can be effectively used to determine its purity by separating it from starting materials, solvents, and byproducts.

The methodology involves injecting a small amount of the sample into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for identification.

For an aromatic ketone like Cyclopropyl 4-ethoxyphenyl ketone, a non-polar or medium-polarity capillary column, such as one coated with a phenyl polysiloxane-based stationary phase, would be suitable. A flame ionization detector (FID) is commonly used for the detection of organic compounds, providing high sensitivity. The purity of the sample can be determined by integrating the peak areas in the resulting chromatogram.

Table 2: Typical Gas Chromatography (GC) Parameters for Aromatic Ketone Analysis

| Parameter | Value/Type |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film) or similar |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then ramp to 280 °C at 15 °C/min |

| Detector | Flame Ionization Detector (FID) |

High-performance liquid chromatography is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds, particularly those that are non-volatile or thermally labile. sielc.com HPLC is an excellent method for assessing the purity of Cyclopropyl 4-ethoxyphenyl ketone and can also be used for its preparative isolation.

In HPLC, a liquid solvent (the mobile phase) is pumped at high pressure through a column packed with a solid adsorbent material (the stationary phase). The separation mechanism is based on the differential interactions of the sample components with the stationary and mobile phases.

For a moderately polar compound like Cyclopropyl 4-ethoxyphenyl ketone, reversed-phase HPLC is the most common approach. This involves a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov A UV detector is highly effective for detecting aromatic ketones due to the presence of the chromophoric phenyl group. The wavelength of detection can be set to the λmax of the compound for optimal sensitivity. The purity is determined from the relative peak areas in the chromatogram.

Table 3: Illustrative High-Performance Liquid Chromatography (HPLC) Conditions

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

By employing these powerful analytical techniques, the structural integrity and purity of Cyclopropyl 4-ethoxyphenyl ketone can be rigorously established, ensuring its suitability for further chemical studies and applications.

Computational and Theoretical Investigations of Cyclopropyl 4 Ethoxyphenyl Ketone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods, including Density Functional Theory (DFT) and ab initio calculations, provide a quantitative picture of molecular structure, energy, and properties derived from the principles of quantum mechanics.

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of organic molecules due to its balance of computational cost and accuracy. DFT calculations focus on the electron density to determine the ground-state properties of a molecule.

For Cyclopropyl (B3062369) 4-ethoxyphenyl ketone, a DFT study would reveal key aspects of its electronic nature. The molecule consists of an electron-donating ethoxy group, an aromatic phenyl ring, a carbonyl group (ketone), and a cyclopropyl ring. The interaction between the electron-donating para-ethoxy group and the electron-withdrawing ketone is expected to significantly influence the electron distribution across the phenyl ring and the carbonyl group.

Computational studies on analogous aryl cyclopropyl ketones show that conjugation between the aromatic ring's π-system and the carbonyl group's p-orbitals is a dominant factor in their electronic structure. acs.org This conjugation leads to stabilization of the molecule and influences its reactivity. For instance, in reactions involving the formation of a ketyl radical (a radical anion on the carbonyl group), the spin density can be delocalized across the aromatic ring, stabilizing the intermediate. acs.org The presence of the 4-ethoxy group would further enhance this stabilization through its electron-donating resonance effect.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and the energy required for electronic excitation. In aryl ketones, the HOMO is typically located on the electron-rich aromatic ring, while the LUMO is centered on the carbonyl group. The electron-donating ethoxy group would raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap and potentially increasing the molecule's reactivity toward electrophiles and its susceptibility to oxidation.

DFT calculations can also generate an electrostatic potential map, which visualizes the charge distribution. For Cyclopropyl 4-ethoxyphenyl ketone, this would show a region of high electron density (negative potential) around the carbonyl oxygen and the oxygen of the ethoxy group, with lower electron density (positive potential) on the carbonyl carbon and the protons of the cyclopropyl ring.

Table 1: Illustrative Electronic Properties of Aryl Ketones from DFT Calculations

| Property | Typical Value for Phenyl Ketone Analog | Expected Influence of 4-Ethoxy Group |

| HOMO Energy | ~ -6.5 eV | Increase (less negative) |

| LUMO Energy | ~ -2.0 eV | Minor Change |

| HOMO-LUMO Gap | ~ 4.5 eV | Decrease |

| Dipole Moment | ~ 3.0 D | Increase |

Note: The values are illustrative and based on general findings for related molecules. Specific values for Cyclopropyl 4-ethoxyphenyl ketone would require dedicated DFT calculations.

Ab initio calculations are derived directly from theoretical principles without the inclusion of experimental data. These "first-principles" methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate molecular properties.

While computationally more intensive than DFT, ab initio methods are invaluable for benchmarking and for cases where DFT may be less reliable. For Cyclopropyl 4-ethoxyphenyl ketone, ab initio calculations could be employed to accurately determine its optimized geometry, including bond lengths and angles. Studies on the related cyclopropyl methyl ketone have utilized ab initio approaches to explore its conformational behavior and verify the most stable geometric arrangements. uwlax.edu

Furthermore, ab initio methods are well-suited for calculating thermodynamic properties. rsc.org The standard enthalpy of formation, heat capacity, and entropy of Cyclopropyl 4-ethoxyphenyl ketone could be predicted, providing essential data for thermochemical analyses. These calculations would involve computing the total electronic energy and adding corrections for zero-point vibrational energy and thermal effects.

Conformational Analysis and Energy Landscapes

The flexibility of Cyclopropyl 4-ethoxyphenyl ketone arises from rotation around the single bonds connecting the cyclopropyl ring to the carbonyl carbon and the phenyl ring to the carbonyl carbon. Understanding the molecule's preferred shapes, or conformations, and the energy barriers between them is crucial for predicting its properties and reactivity.

The key conformational feature in aryl cyclopropyl ketones is the orientation of the cyclopropyl and phenyl rings with respect to the carbonyl group. Computational studies on cyclopropyl methyl ketone reveal two primary planar conformations: s-cis and s-trans. uwlax.edu In the s-cis form, the cyclopropyl ring is eclipsed with the carbonyl oxygen, while in the s-trans form, it is on the opposite side. The s-cis conformation is generally found to be the most stable. uwlax.edu

For Cyclopropyl 4-ethoxyphenyl ketone, the rotation of the 4-ethoxyphenyl group relative to the carbonyl plane is also critical. The two main conformations are the "bisected" and "perpendicular" forms. unl.pt

Bisected Conformation: The plane of the phenyl ring is perpendicular to the plane of the carbonyl group. This arrangement allows for poor overlap between the π-systems.

Perpendicular Conformation (Coplanar): The phenyl ring and carbonyl group are roughly in the same plane. This allows for maximum π-conjugation, which is generally energetically favorable.

Table 2: Relative Conformational Energies for Cyclopropyl Methyl Ketone

| Torsion Angle (O=C-C-H) | Conformation | Relative Energy (kcal/mol) |

| 0° | s-trans | 1.0 - 1.5 |

| 180° | s-cis | 0.0 |

Data adapted from ab initio studies on cyclopropyl methyl ketone. uwlax.edu The presence of the bulky 4-ethoxyphenyl group in place of the methyl group would introduce different steric interactions, potentially altering the precise energy values.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify the most likely pathway, calculate activation energies, and characterize the structures of short-lived intermediates and transition states.

Aryl cyclopropyl ketones are known to undergo a variety of transformations, including photocatalytic [3+2] cycloadditions and acid-catalyzed rearrangements. rsc.orgnih.gov In these reactions, the cyclopropyl ring acts as a three-carbon synthon. A common mechanistic theme is the initial activation of the ketone, followed by the ring-opening of the strained cyclopropyl group to form a reactive intermediate. acs.orgmanchester.ac.uk

For example, in a one-electron reduction, the ketone forms a ketyl radical. This intermediate can then undergo ring-opening to produce a distonic radical anion, where the radical and anionic centers are separated. Computational modeling of this process for Cyclopropyl 4-ethoxyphenyl ketone would involve:

Locating Reactants and Products: Optimizing the geometries of the starting material and the final products.

Mapping the Reaction Coordinate: Identifying the sequence of bond-breaking and bond-forming events.

Finding the Transition State (TS): Locating the highest energy point along the lowest energy reaction path. The TS is a first-order saddle point on the potential energy surface.

Calculating Activation Energy: Determining the energy difference between the reactants and the transition state, which is directly related to the reaction rate.

Spectroscopic Parameter Prediction and Validation

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental spectra to validate a proposed structure. This is particularly useful for confirming the identity of newly synthesized compounds or for assigning signals in complex spectra.

NMR Spectroscopy: DFT methods, often using the Gauge-Including Atomic Orbital (GIAO) approach, can predict ¹H and ¹³C NMR chemical shifts with high accuracy. nih.govd-nb.info For Cyclopropyl 4-ethoxyphenyl ketone, calculations would be performed on its lowest-energy conformer. The predicted chemical shifts would be sensitive to the electronic environment of each nucleus. For example, the deshielding of the carbonyl carbon and the shielding of the aromatic carbons due to the ethoxy group would be reflected in the calculated ¹³C spectrum. Comparing these predicted shifts with an experimental spectrum provides a powerful method for structural confirmation. nih.gov

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can also be calculated. This allows for the prediction of its IR spectrum. For Cyclopropyl 4-ethoxyphenyl ketone, a key feature would be the C=O stretching frequency of the ketone, which is sensitive to conjugation with the phenyl ring. The calculated frequency, often scaled by a small factor to account for systematic errors in the method, can be compared directly to the experimental IR spectrum.

Table 3: Illustrative Predicted vs. Experimental ¹³C NMR Shifts for an Analogous Aryl Ketone

| Carbon Atom | Predicted Shift (ppm) | Experimental Shift (ppm) |

| Carbonyl C | 199.5 | 200.2 |

| Aromatic C (ipso to C=O) | 137.1 | 137.7 |

| Aromatic C (ortho) | 128.0 | 128.3 |

| Aromatic C (meta) | 128.4 | 128.7 |

| Aromatic C (para) | 132.5 | 133.1 |

Note: Data are illustrative, based on published information for (1RS,2RS)-2-(2-Hydroxyphenyl)cyclopropylmethanone. nih.gov The accuracy of prediction depends on the level of theory and basis set used.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of molecular motions, conformational changes, and interactions with a solvent.

An MD simulation of Cyclopropyl 4-ethoxyphenyl ketone, likely in a solvent like water or chloroform, would reveal:

Conformational Dynamics: How the molecule transitions between different rotational conformers at a given temperature. It would show the flexibility of the ethoxy tail and the rotational dynamics around the aryl-carbonyl and cyclopropyl-carbonyl bonds.

Solvation Structure: How solvent molecules arrange themselves around the solute. This is critical for understanding solubility and how the solvent might influence reaction mechanisms. For example, MD can show the formation of hydrogen bonds between water and the carbonyl oxygen.

Transport Properties: Properties like the diffusion coefficient of the molecule in a particular solvent could be calculated.

Although specific MD studies on Cyclopropyl 4-ethoxyphenyl ketone are not available, the methodology is well-established for ketones and other organic molecules. nih.govacs.org Such simulations would use a "force field"—a set of parameters describing the potential energy of the system—to calculate the forces between atoms. The results would provide a movie-like view of the molecule's behavior, bridging the gap between static structures and real-world dynamics in solution.

Structure-Reactivity Relationship Studies

Computational and theoretical investigations into cyclopropyl aryl ketones have provided significant insights into the intricate relationship between their molecular structure and chemical reactivity. While specific computational studies focusing exclusively on Cyclopropyl 4-ethoxyphenyl ketone are not extensively documented in publicly available literature, a wealth of research on analogous cyclopropyl phenyl ketones allows for a comprehensive understanding of the structural features governing their reactivity. These studies collectively highlight the profound influence of electronic and steric effects of substituents on both the aryl ring and the cyclopropyl moiety.

The reactivity of aryl cyclopropyl ketones is largely dictated by the electronic interplay between the cyclopropyl group, the carbonyl group, and the substituted phenyl ring. The cyclopropyl group, with its inherent strain and sigma-aromaticity, can act as an electron-donating group, influencing the electron density at the carbonyl carbon. The nature of the substituent on the phenyl ring further modulates this electronic environment.

In the case of Cyclopropyl 4-ethoxyphenyl ketone, the ethoxy group at the para position of the phenyl ring plays a crucial role. As an electron-donating group, the ethoxy substituent increases the electron density of the aromatic ring through resonance. This, in turn, can influence the reactivity of the ketone in several ways. For instance, in reactions involving nucleophilic attack at the carbonyl carbon, the increased electron density might slightly decrease the electrophilicity of the carbonyl carbon compared to an unsubstituted phenyl cyclopropyl ketone.

Conversely, in reactions where the ketone participates in cycloadditions following one-electron reduction, the electron-donating nature of the ethoxy group can impact the stability of the resulting radical anion intermediate. nih.gov Studies on related aryl cyclopropyl ketones have shown that electron-donating substituents can lead to more sluggish reactions in certain photocatalytic [3+2] cycloadditions. nih.gov

The conformation of the cyclopropyl ketone is also a key determinant of its reactivity. Computational studies on phenyl cyclopropyl ketones have revealed that the conjugation between the aromatic ring and the ketyl radical, formed during reduction, enhances the stability of the intermediate and promotes cyclopropyl fragmentation. nih.govacs.org However, the formation of a gauche styrene (B11656) intermediate can present an energetic barrier for subsequent radical trapping steps. nih.govacs.org The presence of substituents on the phenyl ring can influence the preferred conformation and, consequently, the reaction pathway. For Cyclopropyl 4-ethoxyphenyl ketone, the ethoxy group is not expected to introduce significant steric hindrance that would drastically alter the conformation compared to the unsubstituted phenyl analog.

Kinetic studies on the ring-opening hydroarylation of cyclopropyl ketones have provided quantitative data on the effect of aryl substituents. A comparison of the relative reaction rates of cyclopropyl phenyl ketone, cyclopropyl methyl ketone, and cyclopropyl 4-methoxyphenyl (B3050149) ketone demonstrated the influence of the aryl group on the reaction kinetics. researchgate.net The 4-methoxy group, electronically similar to the 4-ethoxy group, was shown to affect the reaction rate, highlighting the sensitivity of the reaction to the electronic nature of the para-substituent. researchgate.net

The following table summarizes the general structure-reactivity trends observed in computational and experimental studies of substituted cyclopropyl phenyl ketones, which can be extrapolated to understand the behavior of Cyclopropyl 4-ethoxyphenyl ketone.

| Structural Feature | Effect on Reactivity | Supporting Evidence from Analogous Systems |

| Electron-donating substituent (e.g., 4-ethoxy) on the phenyl ring | May slightly decrease the electrophilicity of the carbonyl carbon. Can influence the stability of radical intermediates in redox reactions. | Studies on aryl cyclopropyl ketones in photocatalytic cycloadditions show that electron-donating groups can lead to slower reaction rates. nih.gov |

| Cyclopropyl group | Acts as an electron-donating group, influencing the electronic properties of the carbonyl. The inherent ring strain facilitates ring-opening reactions. | The reactivity of cyclopropanes is governed by ring strain, which provides a thermodynamic driving force for ring-opening. nih.gov |

| Aryl ring conjugation | Stabilizes ketyl radical intermediates, promoting cyclopropyl fragmentation in certain reactions. | Computational studies show that the reactivity of phenyl cyclopropyl ketones is enhanced by the stabilization of the ketyl radical through conjugation. nih.govacs.org |

| Conformation (e.g., gauche vs. anti) | The formation of specific intermediates, such as a gauche styrene intermediate, can create an energy barrier for subsequent reaction steps. | Systematic computational studies have revealed the role of gauche intermediates as an obstacle in the radical-trapping step of SmI2-catalyzed couplings. nih.govacs.org |

In acid-catalyzed reactions, aryl cyclopropyl ketones can undergo cyclization to form tetralones. rsc.org The ratio of cyclized product to open-chain carbinol is dependent on the substituents on the aryl ring, further underscoring the structure-reactivity relationship. rsc.org For Cyclopropyl 4-ethoxyphenyl ketone, the electron-donating ethoxy group would be expected to influence the regioselectivity and efficiency of such cyclizations.

Applications of Cyclopropyl 4 Ethoxyphenyl Ketone in Advanced Materials and Chemical Synthesis

As a Building Block in Complex Organic Synthesis

The presence of the cyclopropyl (B3062369) ketone moiety makes this compound a versatile building block in chemical synthesis. chemicalbook.comchemicalbook.com The cyclopropane (B1198618) ring can participate in a variety of ring-opening or rearrangement reactions, driven by the release of ring strain, while the ketone and the ethoxyphenyl group offer sites for further functionalization. This dual reactivity allows chemists to construct complex molecular architectures. For instance, the general class of aryl cyclopropyl ketones is instrumental in the synthesis of donor-acceptor (D-A) cyclopropanes, which are highly reactive intermediates. nih.govmdpi.com These D-A cyclopropanes can act as synthetic equivalents of 1,3-dipoles, enabling access to compounds that are otherwise difficult to synthesize. nih.gov

Cyclopropyl 4-ethoxyphenyl ketone serves as a key intermediate in the synthesis of precursors for pharmacologically active molecules. The cyclopropylphenyl ketone structural motif is found in various developmental compounds. For example, it is a documented precursor in the synthesis of N-(4-ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine, an antagonist of the Hedgehog (Hh) signaling pathway. sigmaaldrich.com

Furthermore, derivatives of aryl cyclopropyl ketones are used to create complex heterocyclic systems. A general method has been developed for synthesizing 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes through the Corey-Chaykovsky cyclopropanation of 2-hydroxychalcones. nih.govmdpi.com These resulting hydroxy-substituted cyclopropanes are valuable intermediates, serving as building blocks for various bioactive compounds and pharmacological agents through transformations like rearrangements to 2,3-dihydrobenzofurans or acting as o-quinone methide equivalents. nih.govmdpi.com The synthesis proceeds from substituted chalcones, which are themselves formed from the condensation of an aryl methyl ketone and a salicylaldehyde (B1680747) derivative. nih.govmdpi.com

| Starting Chalcone (B49325) | Resulting Cyclopropane Intermediate | Yield | Melting Point (°C) | Reference |

|---|---|---|---|---|

| (E)-3-(2-Hydroxyphenyl)-1-phenylprop-2-en-1-one | (1RS,2RS)-2-(2-Hydroxyphenyl)cyclopropylmethanone | 70% | 116-117 | nih.gov |

| (E)-3-(2-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | (1RS,2RS)-2-(2-Hydroxyphenyl)cyclopropylmethanone | 76% | 129-130 | nih.govmdpi.com |

| (E)-3-(5-Fluoro-2-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | (1RS,2RS)-2-(5-Fluoro-2-hydroxyphenyl)cyclopropylmethanone | 78% | 131-132 | nih.govmdpi.com |

| (E)-3-(5-Bromo-2-hydroxyphenyl)-1-phenylprop-2-en-1-one | (1RS,2RS)-2-(5-Bromo-2-hydroxyphenyl)cyclopropylmethanone | 72% | 136-137 | nih.gov |

While specific literature detailing the use of Cyclopropyl 4-ethoxyphenyl ketone in agrochemical synthesis is limited, its potential can be inferred from its synthetic utility. The development of novel pesticides and herbicides often relies on intermediates that allow for the construction of complex and diverse molecular scaffolds. The reactivity of the cyclopropyl ketone unit, enabling access to varied carbocyclic and heterocyclic systems, makes it a plausible candidate for creating libraries of novel compounds for agrochemical screening. Its role as a building block for specialty chemicals follows a similar logic, where it can be used to introduce the unique cyclopropylphenyl ketone motif into larger molecules for applications in materials or electronics.

Role in Polymer Chemistry and Monomer Design

There is currently limited published research specifically detailing the application of Cyclopropyl 4-ethoxyphenyl ketone as a monomer or in polymer chemistry. In principle, functional molecules can be synthetically modified to act as monomers for polymerization. rsc.org The ketone or the aromatic ring of Cyclopropyl 4-ethoxyphenyl ketone could potentially be functionalized to introduce polymerizable groups. However, its specific role in this field remains an area for future investigation.

Development of Catalytic Systems Utilizing Ketone Derivatives

Derivatives of cyclopropyl ketones are central to the development of novel catalytic systems, particularly in reactions involving C-C bond formation and ring-opening.

One such advancement is the synthesis of α-cyclopropyl ketones via iridium-catalyzed hydrogen-borrowing (HB) catalysis. acs.org This method involves the alkylation of a hindered ketone with an alcohol, followed by an intramolecular displacement of a leaving group to form the cyclopropane ring. acs.org The efficiency of the cyclization step was found to be dependent on the nature of the phenoxy leaving group attached to the ketone precursor. acs.org

| Precursor Ketone | Leaving Group | Yield of Cyclopropane | Reference |

|---|---|---|---|

| 6a | Phenoxy | 63% | acs.org |

| 6b | p-Trifluoromethylphenoxy | 41% | acs.org |

| 6c | p-Nitrophenoxy | 31% | acs.org |

| 6f | p-Methoxyphenoxy | 67% | acs.org |

In another area, ionic liquids have been shown to catalyze the ring-opening reactions of cyclopropyl ketone derivatives, offering a metal-free approach to cleaving the cyclopropane ring. researchgate.net Furthermore, samarium(II) iodide (SmI2) has been employed as a catalyst for formal [3+2] cycloadditions of alkyl cyclopropyl ketones with various partners. nih.gov The key to this methodology is the use of substoichiometric amounts of metallic samarium (Sm0), which prevents catalyst deactivation by regenerating the active Sm(II) species from the Sm(III) state. nih.gov

Photochemical Applications and Material Science Relevance

Aryl cyclopropyl ketones, including structures related to Cyclopropyl 4-ethoxyphenyl ketone, are valuable substrates in photochemical reactions. A significant application is their use in enantioselective [3+2] photocycloadditions to construct highly substituted cyclopentane (B165970) rings, which are important structural motifs. nih.gov

This transformation is achieved using a dual-catalyst system that combines a transition metal photoredox catalyst, such as Ru(bpy)₃²⁺, with a chiral Lewis acid catalyst, like a gadolinium(III) complex. nih.gov The proposed mechanism involves the photoexcited ruthenium catalyst reducing the Lewis acid-activated aryl cyclopropyl ketone to a ketyl radical. This radical undergoes ring-opening to form a distonic radical anion, which then engages in a stepwise cycloaddition with an alkene to form the cyclopentane product. nih.gov This method demonstrates that photocatalysis can be applied to achieve asymmetric cycloadditions that were not previously feasible. nih.gov

Chemical Probe Design and Development

Chemical probes are essential tools for studying biological systems. The design of these probes often requires a molecular scaffold that can be modified to include a reactive group for target binding and a reporter group for detection. While Cyclopropyl 4-ethoxyphenyl ketone itself is not a final probe, its structure is relevant to the design principles of such molecules.